1,2-Dithiete, 3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiete, 3,4-dimethyl- is an unsaturated heterocyclic compound that contains two adjacent sulfur atoms and two sp²-hybridized carbon centers. This compound is a derivative of 1,2-dithiete, which is known for its aromatic properties due to the presence of 6 π electrons .
Vorbereitungsmethoden
The synthesis of 1,2-Dithiete, 3,4-dimethyl- can be achieved through various methods. One common synthetic route involves the oxidation of a dithiolene complex. For instance, the thermal generation of 1,2-dithiete can be achieved by heating 1,3-dithiol-2-one and its derivatives
Analyse Chemischer Reaktionen
1,2-Dithiete, 3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Substitution: Electrophilic substitutions, such as bromination and nitration, occur at specific positions on the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiete, 3,4-dimethyl- has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dithiete, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic nature and the presence of sulfur atoms play a crucial role in its reactivity and interactions with other molecules. For instance, the formation of products through electrophilic substitution and addition reactions highlights its reactivity under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiete, 3,4-dimethyl- can be compared with other similar compounds, such as:
Dithietane: The corresponding saturated ring compound.
Thiete: An analogue with only one sulfur atom.
Thiophene: A related compound with a different ring structure.
These compounds share some chemical properties but differ in their reactivity and stability, highlighting the unique characteristics of 1,2-Dithiete, 3,4-dimethyl-.
Eigenschaften
CAS-Nummer |
74378-81-7 |
---|---|
Molekularformel |
C4H6S2 |
Molekulargewicht |
118.2 g/mol |
IUPAC-Name |
3,4-dimethyldithiete |
InChI |
InChI=1S/C4H6S2/c1-3-4(2)6-5-3/h1-2H3 |
InChI-Schlüssel |
LGCIOZYTJXEIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.